molecular formula C25H45Cl2N3O3 B12741412 Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-pentyl-1-piperazinyl)ethyl ester, dihydrochloride CAS No. 141312-23-4

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-pentyl-1-piperazinyl)ethyl ester, dihydrochloride

Cat. No.: B12741412
CAS No.: 141312-23-4
M. Wt: 506.5 g/mol
InChI Key: XHNSXILOYGTYBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-pentyl-1-piperazinyl)ethyl ester, dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of 2-(heptyloxy)phenyl isocyanate with 2-(4-pentyl-1-piperazinyl)ethanol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the ester bond. The final product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification methods, including high-performance liquid chromatography (HPLC), are employed to obtain the final product in its purest form .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-pentyl-1-piperazinyl)ethyl ester, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-pentyl-1-piperazinyl)ethyl ester, dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-pentyl-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-butyl-1-piperazinyl)ethyl ester, dihydrochloride
  • Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-hexyl-1-piperazinyl)ethyl ester, dihydrochloride

Uniqueness

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-pentyl-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific structural features, such as the heptyloxyphenyl and pentylpiperazinyl groups. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

141312-23-4

Molecular Formula

C25H45Cl2N3O3

Molecular Weight

506.5 g/mol

IUPAC Name

2-(4-pentylpiperazin-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C25H43N3O3.2ClH/c1-3-5-7-8-12-21-30-24-14-10-9-13-23(24)26-25(29)31-22-20-28-18-16-27(17-19-28)15-11-6-4-2;;/h9-10,13-14H,3-8,11-12,15-22H2,1-2H3,(H,26,29);2*1H

InChI Key

XHNSXILOYGTYBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CCCCC.Cl.Cl

Origin of Product

United States

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